molecular formula C27H25FNO3P B14614786 [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane CAS No. 56990-58-0

[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane

Katalognummer: B14614786
CAS-Nummer: 56990-58-0
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: WGBXYWAOCRGEBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is a chemical compound that belongs to the class of phosphine ligands It is characterized by the presence of a phosphorus atom bonded to three 4-methoxyphenyl groups and one 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane typically involves the reaction of tris(4-methoxyphenyl)phosphine with a 4-fluorophenyl imine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Substitution: The methoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and organometallic compounds are used for substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coupling Reactions: Biaryl compounds and other coupled products.

Wissenschaftliche Forschungsanwendungen

[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane has several applications in scientific research:

    Catalysis: It serves as a ligand in catalytic processes, enhancing the efficiency of reactions such as hydrogenation and cross-coupling.

    Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of [(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with metal centers, facilitating the activation of substrates and promoting the desired chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tris(4-fluorophenyl)phosphine
  • Tris(4-methoxyphenyl)phosphine
  • Tris(4-trifluoromethylphenyl)phosphine

Uniqueness

[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane is unique due to the combination of methoxy and fluorophenyl groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable ligand in specific catalytic applications where other similar compounds may not perform as effectively.

Eigenschaften

CAS-Nummer

56990-58-0

Molekularformel

C27H25FNO3P

Molekulargewicht

461.5 g/mol

IUPAC-Name

(4-fluorophenyl)imino-tris(4-methoxyphenyl)-λ5-phosphane

InChI

InChI=1S/C27H25FNO3P/c1-30-22-8-14-25(15-9-22)33(26-16-10-23(31-2)11-17-26,27-18-12-24(32-3)13-19-27)29-21-6-4-20(28)5-7-21/h4-19H,1-3H3

InChI-Schlüssel

WGBXYWAOCRGEBV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.